(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Beschreibung
“(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” (CAS: 171596-42-2) is a β-carboline derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.37 g/mol . Its structure features a pyrido[3,4-b]indole core substituted with a 3,4-methylenedioxyphenyl group at position 1 and a methyl ester at position 3, with stereochemical specificity at the (1S,3R) configuration. This compound is a critical intermediate in the synthesis of Tadalafil, a phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction . It is also recognized as Tadalafil Impurity VI, highlighting its role in quality control during pharmaceutical manufacturing .
Key physicochemical properties include a melting point of 83–85°C, boiling point of 531.0±50.0°C (predicted), and solubility in organic solvents like acetone, chloroform, and ethyl acetate . Its stereochemistry and substituent arrangement are pivotal for binding to PDE5, distinguishing it from inactive diastereomers .
Eigenschaften
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVUDSNGRJSQE-QAPCUYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water.
Mode of Action
This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it disrupts the normal functioning of the enzyme, leading to an accumulation of lethal lipid hydroperoxides in the cell. This process is known as ferroptosis , a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides.
Biochemical Pathways
The inhibition of GPX4 affects the glutathione pathway , which is responsible for neutralizing harmful peroxides in the cell. This leads to an increase in oxidative stress within the cell, causing damage to lipids, proteins, and DNA. The accumulation of lipid peroxides, in particular, triggers ferroptosis.
Biologische Aktivität
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a chemical compound with significant potential in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is with a molecular weight of approximately 350.37 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 83-85 °C |
| Boiling Point | 531.0 ± 50.0 °C |
| Density | 1.359 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in acetone and chloroform |
| Storage Temperature | Refrigerated |
The primary biological activity of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is linked to its role as a PDE5 inhibitor. By inhibiting the enzyme phosphodiesterase type 5 (PDE5), it increases levels of cyclic guanosine monophosphate (cGMP), leading to prolonged vasodilation and enhanced blood flow to specific tissues. This mechanism underlies its therapeutic effects in erectile dysfunction and may have implications for other vascular-related conditions.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and its analogs:
- Synthesis and Evaluation : A study reported the synthesis of various tadalafil analogs where the benzodioxole moiety was replaced with different substituents. The biological evaluation indicated that certain modifications enhanced PDE5 inhibition and reduced colon tumor cell growth .
- Pharmacological Activity : In vitro studies demonstrated that compounds similar to (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibited significant inhibition of PDE5 activity. These findings suggest potential applications not only in erectile dysfunction but also in cancer therapeutics due to their cytotoxic effects on tumor cells .
Comparative Analysis
To better understand the biological activity of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate compared to other PDE5 inhibitors:
| Compound Name | Mechanism | Primary Use | Additional Effects |
|---|---|---|---|
| Tadalafil | PDE5 Inhibition | Erectile Dysfunction | Potential anti-cancer effects |
| Sildenafil | PDE5 Inhibition | Erectile Dysfunction | Pulmonary hypertension treatment |
| Vardenafil | PDE5 Inhibition | Erectile Dysfunction | Similar to Sildenafil |
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
The primary application of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate lies in its role as an intermediate in the synthesis of Tadalafil. The compound facilitates the formation of the active pharmaceutical ingredient through various chemical transformations that enhance its therapeutic efficacy .
Erectile Dysfunction Treatment
The most prominent application is in the formulation of Tadalafil. As a PDE5 inhibitor, Tadalafil enhances blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate (cGMP), which is crucial for achieving an erection. The use of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in this context is vital for the production of effective dosages that improve patient outcomes .
Pulmonary Arterial Hypertension
In addition to erectile dysfunction, Tadalafil is also indicated for pulmonary arterial hypertension (PAH). The compound's role as a precursor allows for the development of treatments that help manage this condition by relaxing blood vessels in the lungs and improving exercise capacity .
Case Study 1: Synthesis Optimization
Research has focused on optimizing the synthesis routes for (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate to increase yield and reduce production costs. For instance, modifications in reaction conditions and catalysts have been explored to enhance efficiency without compromising purity .
Case Study 2: Pharmacological Studies
Pharmacological studies have demonstrated that compounds derived from (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibit significant activity against PDE5. These findings support its continued use in developing new formulations aimed at improving therapeutic profiles for erectile dysfunction and PAH patients .
Vergleich Mit ähnlichen Verbindungen
(1R,3R)-Isomer (CAS: 171596-41-1)
- Structural Difference : The (1R,3R)-isomer shares the same molecular formula but differs in stereochemistry at positions 1 and 3.
- Impact : This isomer is a key intermediate in Tadalafil synthesis but exhibits distinct chromatographic behavior and reduced PDE5 inhibitory activity compared to the (1S,3R) form .
- Physicochemical Properties : The hydrochloride salt (CAS: 171752-68-4) has a higher molecular weight (386.83 g/mol ) and boiling point (552.2°C ) due to the added HCl .
Functional Group Modifications
Chloropretadalafil (CAS: 171489-59-1)
- Structural Difference : Incorporates a 2-chloroacetyl group at position 2.
- Impact : The chloroacetyl group enhances reactivity, making it a precursor in Tadalafil synthesis. It also increases molecular weight (425.27 g/mol ) and alters solubility .
- Synthesis : Produced via acetonitrile-mediated recrystallization, emphasizing its industrial scalability .
Methyl 1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (CAS: 81677-50-1)
- Structural Difference : Replaces the 3,4-methylenedioxyphenyl group with a phenyl ring .
- Molecular weight is lower (302.33 g/mol) .
Substituted β-Carbolines
Methyl 1-Methyl-β-carboline-3-carboxylate (CAS: N/A)
Ethyl-9-Methyl-1-Phenyl-9H-Pyrido[3,4-b]indole-3-carboxylate (CAS: N/A)
- Structural Difference : Includes a 9-methyl group and ethyl ester , altering pharmacokinetics.
- Impact : The 9-methylation enhances metabolic stability, while the ethyl ester modifies lipophilicity (logP: ~4.17) .
Structural and Functional Analysis
Physicochemical Properties Comparison
Vorbereitungsmethoden
Preparation of 1-(3,4-Methylenedioxyphenyl)-2-Propanone (MDP-2-P)
MDP-2-P serves as the critical electrophilic partner for cyclization. Two established routes are employed:
Oxidation of Isosafrole
Isosafrole undergoes oxidation in acidic media (H₂SO₄, H₂O₂) at 60–80°C to yield MDP-2-P with 72–85% efficiency. Key impurities include 1-(3,4-methylenedioxyphenyl)-1-propanone (≤8%), which is removed via fractional distillation.
Reduction of 1-(3,4-Methylenedioxyphenyl)-2-Nitropropene
Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C reduces the nitropropene intermediate to MDP-2-P with >90% yield. This method minimizes side-product formation compared to oxidative routes.
Enantioselective Pictet–Spengler Cyclization
The tetrahydro-pyridoindole core is formed via a chiral Lewis acid-catalyzed reaction between MDP-2-P and methyl L-tryptophanate:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINOL-SiCl₃ (10 mol%) |
| Solvent | Dichloroethane |
| Temperature | −20°C |
| Reaction Time | 48 h |
| Enantiomeric Excess (ee) | 94% |
This step establishes the (1S,3R) configuration through asymmetric induction.
Pathway B: Metal-Catalyzed Pyridoindole Assembly
Rhodium-Catalyzed Cyclization
A Rh(I)-catalyzed [2+2+2] cycloaddition between 3,4-methylenedioxyphenylacetylene and a substituted indole constructs the pyridoindole skeleton:
Key Advantages :
Stereochemical Control via Chiral Auxiliaries
The (1S,3R) configuration is achieved using a menthol-derived chiral auxiliary during cyclization. Subsequent hydrolysis under mild basic conditions (NaHCO₃, H₂O/THF) removes the auxiliary without epimerization.
Esterification and Final Functionalization
Carboxylic Acid Activation
The intermediate carboxylic acid is activated using oxalyl chloride (2.5 eq) in dichloromethane at 0°C. Excess reagent is removed under reduced pressure to yield the acyl chloride.
Methyl Ester Formation
Methanol (5 eq) is added to the acyl chloride in the presence of triethylamine (3 eq) as a proton scavenger:
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | 99.1% |
| Reaction Time | 2 h |
Comparative Analysis of Synthetic Routes
| Metric | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 34% | 41% |
| Stereochemical Control | 94% ee | 89% ee |
| Scalability | Pilot-scale proven | Limited to lab-scale |
Pathway A remains preferred for industrial production due to established scalability, while Pathway B offers shorter routes suitable for analog synthesis.
Impurity Profiling and Quality Control
Route-specific impurities are monitored via LC-MS:
-
Pathway A : Traces of 3-methyl-6,7-methylenedioxyisoquinoline-1,4-dione (≤0.3%).
-
Pathway B : Residual Rh catalysts (≤5 ppm), removed via chelating resins.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 60%:
-
Pictet–Spengler step: 12 h → 4.8 h.
-
Esterification: 2 h → 45 min.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
